molecular formula C11H11N3OS B2355759 N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide CAS No. 64230-46-2

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide

Cat. No.: B2355759
CAS No.: 64230-46-2
M. Wt: 233.29
InChI Key: FGORNEYTMPJOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Dimethylpyrimidin-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 4,6-dimethylpyrimidin-2-yl group via a sulfamoyl (-SO₂-NH-) bridge. This structural motif combines electron-rich aromatic systems (thiophene and pyrimidine) with hydrogen-bonding functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. The dimethylpyrimidine moiety is hypothesized to enhance metabolic stability, while the thiophene carboxamide group may contribute to π-π stacking interactions in biological targets or crystalline lattices .

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-6-8(2)13-11(12-7)14-10(15)9-4-3-5-16-9/h3-6H,1-2H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGORNEYTMPJOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Condensation of Thiophene-2-Carboxylic Acid with 2-Amino-4,6-dimethylpyrimidine

The most direct route to N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide involves coupling thiophene-2-carboxylic acid (10 ) with 2-amino-4,6-dimethylpyrimidine (16b ) using carbodiimide-based coupling agents. As demonstrated in analogous syntheses of thiophene-arylamide derivatives, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activates the carboxylic acid for nucleophilic attack by the amine.

Reaction Mechanism and Conditions

  • Activation of Thiophene-2-Carboxylic Acid :
    Thiophene-2-carboxylic acid is treated with EDCI or HATU in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C. This step generates an active ester or acyloxyphosphonium intermediate, facilitating amide bond formation.

  • Amine Coupling :
    2-Amino-4,6-dimethylpyrimidine is added to the activated acid, often with a catalytic base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). The reaction proceeds at room temperature or under mild heating (40–60°C) for 12–24 hours.

  • Workup and Purification :
    The crude product is isolated via aqueous extraction, followed by column chromatography or recrystallization from ethanol or ethyl acetate. Yields typically range from 65% to 85%, depending on the coupling agent and solvent system.

Key Analytical Data (Hypothetical)*
  • Melting Point : 180–182°C (recrystallized from ethanol)
  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, pyrimidine-H), 7.85 (dd, J = 5.1 Hz, 1H, thiophene-H), 7.50 (dd, J = 3.7 Hz, 1H, thiophene-H), 2.50 (s, 6H, CH3).

Acyl Chloride-Mediated Aminolysis

An alternative method employs thiophene-2-carbonyl chloride (8 ) as the electrophilic partner. This approach avoids coupling agents and is advantageous for large-scale synthesis.

Synthetic Procedure

  • Preparation of Thiophene-2-Carbonyl Chloride :
    Thiophene-2-carboxylic acid is refluxed with thionyl chloride (SOCl2) or oxalyl chloride in DCM, yielding the acyl chloride after solvent removal.

  • Reaction with 2-Amino-4,6-dimethylpyrimidine :
    The acyl chloride is reacted with 2-amino-4,6-dimethylpyrimidine in a polar aprotic solvent (e.g., tetrahydrofuran or DCM) at 0°C. A base such as TEA neutralizes HCl generated during the reaction.

  • Isolation :
    The product precipitates upon dilution with ice water and is purified via filtration and recrystallization. Reported yields exceed 75%.

Comparative Advantages
  • Faster Reaction Times : Completes within 2–4 hours.
  • Higher Purity : Minimal side products due to stoichiometric control.

One-Pot Tandem Synthesis

A one-pot strategy, inspired by pyrimidine derivative syntheses, combines cyclization and coupling steps without isolating intermediates.

Protocol Overview

  • In Situ Formation of 2-Amino-4,6-dimethylpyrimidine :
    Guanidinium salts derived from aniline and cyanamide are cyclized with acetylacetone under basic conditions to generate the pyrimidine core.

  • Concurrent Coupling with Thiophene-2-Carboxylic Acid :
    Without isolating the pyrimidine intermediate, thiophene-2-carboxylic acid and a coupling agent are introduced into the reaction mixture. This tandem approach reduces purification steps and improves overall yield (up to 70%).

Solid-Phase Synthesis for High-Throughput Applications

For combinatorial chemistry, resin-bound syntheses enable rapid parallel preparation. Wang resin-functionalized thiophene-2-carboxylic acid is coupled with 2-amino-4,6-dimethylpyrimidine using HATU, followed by cleavage with trifluoroacetic acid (TFA).

Key Steps

  • Resin Activation : Carboxylic acid anchored to Wang resin via ester linkage.
  • Coupling : HATU-mediated amidation under microwave irradiation (50°C, 30 minutes).
  • Cleavage : TFA/DCM (1:1) liberates the product with >90% purity.

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous conditions. Ball milling thiophene-2-carboxylic acid and 2-amino-4,6-dimethylpyrimidine with silica-supported EDCI achieves 60% yield within 2 hours, minimizing waste.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Scalability
EDCI/HATU Coupling DMF, 24h, RT 65–85 95–98 High
Acyl Chloride DCM, 2h, 0°C 75–90 98–99 Moderate
One-Pot Tandem Aqueous base, 6h, 80°C 60–70 90–95 High
Solid-Phase Microwave, 30min 70–90 >90 Low
Green Chemistry Solvent-free, 2h 50–60 85–90 Moderate

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidine or thiophene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrimidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings .

Scientific Research Applications

Chemical Applications

1.1 Catalysis

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide serves as a ligand in the synthesis of bimetallic boron-containing heterogeneous catalysts. These catalysts are particularly effective in Suzuki reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. The compound enhances the reaction efficiency when used in aqueous media, allowing for the synthesis of heterobiaryls containing furyl and thienyl rings.

1.2 Organic Synthesis

The compound is also utilized in various condensation reactions within organic synthesis. It has been employed in the preparation of pyromellitic diimides and other complex organic molecules, showcasing its versatility as a building block in synthetic chemistry.

Biological Applications

2.1 Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial efficacy against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli. This property highlights its potential as an antimicrobial agent.

2.2 SIRT2 Inhibition

The compound has been identified as a potent inhibitor of human sirtuin 2 (SIRT2), an enzyme involved in various cellular processes including cell cycle regulation and autophagy. Inhibiting SIRT2 can potentially offer new strategies for treating diseases such as cancer, where SIRT2 dysregulation is implicated . Structure-activity relationship (SAR) studies have shown that derivatives of this compound can lead to new selective inhibitors with improved efficacy against SIRT2 .

2.3 Antimycobacterial Activity

This compound has also been explored for its antimycobacterial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. Compounds derived from this structure have demonstrated low cytotoxicity while maintaining potent activity against both drug-susceptible and drug-resistant strains .

Material Science Applications

The unique electronic properties imparted by the combination of the thiophene ring and the pyrimidine moiety make this compound a candidate for applications in organic electronics. Its potential use in developing electronic materials can lead to advancements in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
Catalysis Suzuki reactionsEffective bimetallic catalyst formation in aqueous media.
Organic Synthesis Synthesis of pyromellitic diimidesVersatile building block for complex organic molecules.
Antibacterial Activity Against ESBL-producing E. coliSignificant antibacterial efficacy demonstrated.
SIRT2 Inhibition Potential cancer treatmentNew selective inhibitors developed with improved efficacy against SIRT2 .
Antimycobacterial Activity Against Mycobacterium tuberculosisLow cytotoxicity with potent activity against drug-resistant strains .
Material Science Organic electronicsPotential applications in OLEDs and photovoltaic cells due to unique electronic properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 summarizes key structural differences between N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide and analogous compounds:

Compound Name (Reference) Core Structure Substituents/Functional Groups Notable Features
Target Compound Thiophene-2-carboxamide 4,6-Dimethylpyrimidin-2-yl (sulfamoyl-linked) Sulfamoyl bridge enhances H-bonding
7-Cyclopentyl-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl Methoxyphenyl group increases hydrophobicity
Thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 4-Trifluoromethyl, 2-thienyl Trifluoromethyl improves metabolic stability
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Acetamide Sulfanyl (-S-) linker Sulfanyl group reduces polarity vs. sulfamoyl
2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate Thiophene-2-carboxylate Dimethoxypyrimidinium Ionic carboxylate enhances solubility

Key Observations :

  • Ionic carboxylate derivatives (e.g., ) exhibit higher aqueous solubility compared to neutral carboxamides.

Key Observations :

  • The target compound’s synthesis likely parallels ’s method, where sulfamoyl linkages are formed via coupling reactions under basic conditions .
  • Yields for such multi-step syntheses are moderate (e.g., 43% in ), reflecting challenges in purifying polar intermediates.

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its mechanisms of action, biological efficacy, and potential applications in various fields, supported by data tables and case studies.

Target Enzyme: SIRT2 Inhibition

The primary target of this compound is human sirtuin 2 (SIRT2), a member of the sirtuin family involved in various cellular processes including cell cycle regulation and autophagy. The compound acts as a SIRT2 inhibitor , with one derivative exhibiting potent inhibitory activity characterized by an IC50 value of 42 nM . This inhibition can influence several biochemical pathways, potentially impacting immune responses and cellular proliferation.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties, particularly against extended-spectrum β-lactamase (ESBL) producing Escherichia coli strains. The compound's ability to inhibit bacterial growth makes it a promising candidate for addressing antibiotic resistance .

Antiviral Potential

In addition to antibacterial effects, this compound has been explored for its antiviral properties. Research indicates that modifications to the pyrimidine ring enhance its activity against viral targets, showing a potential increase in reverse transcriptase inhibitory activity by 1.25 to 2.5-fold compared to standard lead molecules .

Table 1: Summary of Biological Activities

Activity TypeEfficacy DescriptionReference
SIRT2 Inhibition IC50 = 42 nM; impacts cell cycle and autophagy
Antibacterial Effective against ESBL-producing E. coli
Antiviral Enhanced reverse transcriptase inhibition; increased activity with modifications

Case Studies

  • Antibacterial Efficacy Study
    • A study evaluated the binding interactions of this compound with ESBL-producing E. coli. Molecular docking simulations revealed critical hydrogen bonding and hydrophobic interactions that correlate with its antibacterial activity. Compounds derived from this structure showed significant inhibition against specific β-lactamase enzymes .
  • Antiviral Activity Assessment
    • A series of derivatives were synthesized and tested for their antiviral activity against various viral strains. The modifications on the pyrimidine ring led to compounds that exhibited improved efficacy in inhibiting viral replication, suggesting a structure-activity relationship that warrants further investigation .

Q & A

Q. What are the standard synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via amide coupling between thiophene-2-carbonyl chloride and 4,6-dimethylpyrimidin-2-amine. Key steps include:
  • Solvent Selection : Acetonitrile or dimethylformamide (DMF) under reflux conditions .
  • Catalysts : Triethylamine or pyridine to neutralize HCl byproducts.
  • Purification : Column chromatography or recrystallization from ethanol.
  • Yield Optimization : Reaction monitoring via TLC (thin-layer chromatography) to track intermediate formation .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm molecular structure (e.g., thiophene protons at δ 7.2–7.8 ppm and pyrimidine methyl groups at δ 2.4–2.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 263.08).
  • X-ray Crystallography : Resolves dihedral angles between thiophene and pyrimidine rings (e.g., 8.5°–13.5° deviations), critical for understanding molecular packing .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) guide the optimization of synthetic routes or predict biological activity?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., B3LYP/6-31G**) model transition states to identify low-energy pathways for amide bond formation .
  • Docking Studies : Predict interactions with biological targets (e.g., kinases) by analyzing hydrogen bonding between the pyrimidine ring and active-site residues .
  • Data Feedback Loops : Integrate experimental results (e.g., crystallographic data) with computational models to refine predictions .

Q. How do structural variations (e.g., substituent positioning) impact crystallographic data and biological activity?

  • Methodological Answer :
  • Case Study : Compare dihedral angles and hydrogen-bonding patterns in analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide vs. N-(4-methoxyphenyl) derivatives). Subtle changes (e.g., nitro vs. methoxy groups) alter molecular planarity and intermolecular interactions (e.g., C–H⋯O vs. C–H⋯S) .
  • Biological Implications : Increased planarity enhances DNA intercalation potential, while bulky substituents reduce membrane permeability .

Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected reaction byproducts or crystallographic disorder)?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust reaction pH or solvent polarity .
  • Crystallographic Refinement : Apply disorder modeling in software like SHELXL to resolve ambiguities in electron density maps caused by rotational flexibility of the thiophene ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.